14-Heptacosanone

Vue d'ensemble

Description

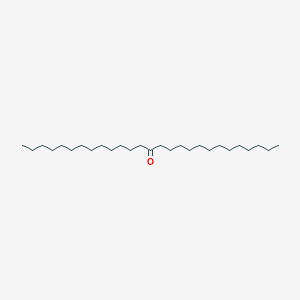

14-Heptacosanone (C₂₇H₅₄O), a symmetrical long-chain ketone, is characterized by a carbonyl group at the 14th carbon of a 27-carbon aliphatic chain. Its molecular weight is 394.7171 g/mol, with CAS number 542-50-7 and IUPAC name heptacosan-14-one . It is also known as ditridecyl ketone due to its structure derived from two myristoyl (C14) units.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le dichlorure de QAQ est synthétisé par une série de réactions chimiques impliquant des dérivés de l'azobenzène. La synthèse implique généralement la diazotation de dérivés de l'aniline suivie du couplage avec des amines appropriées pour former le noyau azobenzène. L'étape finale implique la quaternisation des groupes amine pour former le sel de dichlorure .

Méthodes de production industrielle : La production industrielle du dichlorure de QAQ implique la mise à l'échelle du processus de synthèse en laboratoire. Cela inclut l'optimisation des conditions de réaction telles que la température, la pression et le choix du solvant afin de garantir un rendement et une pureté élevés. Le processus comprend également des mesures rigoureuses de contrôle qualité pour garantir la cohérence et la sécurité du produit final .

Analyse Des Réactions Chimiques

Types de réactions : Le dichlorure de QAQ subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le dichlorure de QAQ peut être oxydé pour former divers dérivés oxydés.

Réduction : La réduction du dichlorure de QAQ peut conduire à la formation de dérivés azobenzène réduits.

Substitution : Le dichlorure de QAQ peut subir des réactions de substitution où les ions chlorure sont remplacés par d'autres nucléophiles.

Réactifs et conditions courantes :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Les agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont couramment utilisés.

Substitution : Les nucléophiles tels que l'azoture de sodium et le cyanure de potassium sont utilisés dans les réactions de substitution.

Principaux produits :

Oxydation : Dérivés azobenzène oxydés.

Réduction : Dérivés azobenzène réduits.

Substitution : Dérivés azobenzène substitués.

Applications De Recherche Scientifique

Crystal Growth

14-Heptacosanone is utilized as a growth additive in the synthesis of specific crystal structures. Notably, it has been reported to assist in the growth of tetragonal prismatic mercuric iodide crystals. The compound plays a crucial role in modifying the crystallization process, potentially enhancing the quality and yield of the crystals produced .

Pyrolysis and Catalytic Conversion

Recent studies have highlighted the formation of this compound during the catalytic pyrolysis of tetradecanoic acid. Under optimal conditions (600 °C with γ-Al2O3 catalyst), yields of this compound reached approximately 18% . The process involves the breakdown of fatty acids into ketones and hydrocarbons, demonstrating the compound's potential as a valuable product in biofuel production and chemical synthesis.

Long-Chain Ketone Production

In another study, a continuous flow method was employed to convert high molecular weight primary alcohols into long-chain ketones, including this compound. Using a LaMnO3/La-Al2O3 catalyst at elevated temperatures (420 °C), researchers achieved a conversion yield of 73.4% for ketones . This method illustrates the compound's significance in industrial applications where long-chain ketones are desired.

Pheromone Research

This compound has been identified as a significant component in the pheromone communication system of various insect species, notably Blattella germanica (the German cockroach). Studies have shown that this compound influences mating behavior by acting as an attractant for males . The quantification of this compound in pheromone blends underscores its importance in understanding insect behavior and developing pest control strategies.

Biological Roles

In biological contexts, this compound has been implicated in metabolic pathways involving fatty acid elongation and modification. Research indicates that it is produced as a metabolic byproduct during the enzymatic activity associated with certain fatty acids . This discovery opens avenues for exploring its role in cellular processes and potential applications in biotechnology.

Analytical Applications

The compound is also used as an internal standard in analytical chemistry for quantifying other substances. Its stable nature allows for accurate measurement during chromatographic analyses, making it a reliable reference point in various experimental setups .

Case Studies and Experimental Findings

Mécanisme D'action

QAQ dichloride exerts its effects by blocking voltage-gated sodium and potassium channels in its trans form. The compound switches conformation from cis to trans at 500 nm and trans to cis at 380 nm. This photoswitchable property allows for precise control of ion channel activity using light. The molecular targets include voltage-gated sodium and potassium channels, and the pathways involved are related to neuronal signaling and pain perception .

Comparaison Avec Des Composés Similaires

14-Heptacosanone belongs to a class of long-chain ketones formed via ketonic decarboxylation or pyrolysis of fatty acids. Below is a comparative analysis with structurally analogous compounds:

Key Differences :

Chain Length and Symmetry: this compound (C27) and 14-nonacosanone (C29) are mid-chain symmetrical ketones, whereas 16-hentriacontanone (C31) has a longer chain. Asymmetrical ketones like 2-pentadecanone (C15) arise from secondary cracking .

Synthesis Pathways: this compound forms exclusively from C14:0 precursors, while 14-nonacosanone and 16-hentriacontanone require mixed (C14:0 + C16:0) or paired (C16:0 + C16:0) fatty acids, respectively .

Reactivity: this compound is inert in olefin biosynthesis, unlike its precursor 2-myristoylmyristic acid, which generates 14-heptacosene . In pyrolysis, this compound cracks into lighter hydrocarbons (e.g., 1-dodecene) and methyl ketones (e.g., 2-pentadecanone) via γ-hydrogen transfer .

Table 2: Physical and Functional Properties

Research Findings and Implications

Catalyst Dependency: γ-Al₂O₃ promotes deoxygenation and cracking of this compound to hydrocarbons (24% yield at 600°C), whereas Nb₂O₂₅ favors ketone retention due to low acidity and surface area . MgO catalysts enhance ketonization in microalgal pyrolysis, yielding this compound (22%) alongside C31 and C33 ketones .

Archaeological Significance: Dominance of this compound in ancient hearths contrasts with modern samples rich in C31–C35 ketones, reflecting differences in lipid sources (e.g., bone vs. plant fats) .

Limitations in Biosynthesis :

- Hydrolysis of acyl-CoA substrates competes with ketone formation in enzymatic routes, raising questions about in vivo relevance .

Activité Biologique

14-Heptacosanone, a long-chain ketone with the chemical formula C27H54O, has garnered attention for its various biological activities. This compound is primarily studied in the context of its effects on inflammation, insect behavior, and potential applications in agriculture and medicine. This article synthesizes recent research findings, including data tables and case studies, to provide a comprehensive overview of the biological activity of this compound.

This compound is classified as a long-chain fatty acid derivative. Its structure features a 27-carbon backbone with a ketone functional group at the 14th position. This configuration is significant for its biological interactions and applications.

Anti-Inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties. A study involving lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages demonstrated that treatment with this compound resulted in a significant reduction in nitric oxide (NO) production, a key mediator in inflammatory responses. The study utilized various concentrations of this compound to assess its efficacy against LPS-induced inflammation, comparing it to the standard anti-inflammatory drug dexamethasone.

| Concentration (µg/ml) | NO Production (µM) | Control (Dexamethasone) |

|---|---|---|

| 0 | 25.4 | - |

| 10 | 18.2 | 10.0 |

| 20 | 12.5 | - |

| 40 | 7.0 | - |

| 80 | 3.5 | - |

This table illustrates the dose-dependent inhibition of NO production by this compound, highlighting its potential as an anti-inflammatory agent .

Insect Behavior Modulation

In entomological studies, particularly concerning the olive fruit fly (Bactrocera oleae), this compound has been implicated in modulating insect behavior. Research shows that this compound plays a role in the chemical communication of insects, influencing mating and foraging behaviors through its presence in cuticular hydrocarbons (CHCs). The modulation of fatty acid elongation pathways in cockroaches also suggests that similar mechanisms may be at play in other insect species, where CHC profiles are crucial for sexual dimorphism and attractiveness .

Study on Olive Fruit Fly Resistance

A significant study focused on the interaction between olive varieties and Bactrocera oleae revealed that the presence of certain compounds, including heptacosanones, could enhance resistance to these pests. The research identified differentially expressed genes involved in defense mechanisms that are activated upon insect attack, which may include pathways influenced by long-chain ketones like this compound .

Pyrolysis Studies

Further investigations into the production of this compound through thermal processes have shown its formation during pyrolysis of fatty acids. A study highlighted that under optimal conditions (600 ºC with γ-Al2O3 catalyst), yields of up to 18% for this compound were achieved, indicating its potential as an industrial product derived from biomass .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying 14-heptacosanone in complex matrices?

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for detecting this compound. Key parameters include:

- Retention time : 16.210 min (on an SPB-1 column) .

- Quantitative ion : m/z 211; qualitative ions : m/z 227 and 394 for confirmation . Internal standards (e.g., n-hexacosane) and calibration curves are critical for accurate quantification, particularly in biological samples like insect cuticular lipids .

Q. How is this compound synthesized in natural systems?

this compound is formed via ketonic decarboxylation of two C14:0 fatty acids. This reaction pathway is prevalent in archaeological bone-fueled hearths, where saturated fats undergo thermal degradation . Competing pathways (e.g., C16:0 + C14:0 fatty acids yield 14-nonacosanone) must be considered when interpreting environmental or archaeological samples .

Q. What are the primary biological roles of this compound?

In Blattella germanica (German cockroach), this compound acts as a methyl ketone pheromone component in female cuticular lipids, quantified via gas-liquid chromatography (GLC) with hexane extraction and diethyl ether elution . Its role in chemical communication suggests species-specific regulatory mechanisms in lipid biosynthesis.

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound abundance across different sample types?

Discrepancies (e.g., dominance of this compound in archaeological samples vs. 16-hentriacontanone in heated cow fat ) require:

- Source analysis : Compare fatty acid profiles (C14:0 vs. C16:0 dominance) to infer precursor availability.

- Thermal degradation studies : Replicate heating conditions (time, temperature) to model ketone formation pathways .

- Statistical validation : Use multivariate analysis to distinguish environmental vs. anthropogenic contributions.

Q. What experimental designs optimize this compound detection in low-concentration samples?

- Column selection : Use wide-bore columns (e.g., 0.53 mm ID) for improved resolution .

- Temperature programming : Ramp from 80°C to 320°C at 20°C/min to separate long-chain ketones from co-eluting hydrocarbons .

- External standards : Spike samples with hexatriacontane or this compound for quantification in alkenone-rich matrices (e.g., marine sediments) .

Q. How do methodological variations impact reproducibility in this compound research?

Key factors include:

- Extraction efficiency : Hexane washes (2 × 5 min) recover >90% of cuticular lipids in insects, but lipid oxidation during extraction may alter ketone profiles .

- Instrument calibration : Drift in GC-MS detector sensitivity requires daily verification with certified reference materials .

- Data normalization : Express concentrations relative to internal standards (e.g., µg/g) to mitigate matrix effects .

Q. Data Analysis and Interpretation

Q. What statistical approaches validate this compound data in heterogeneous samples?

- Error reporting : Use SEM (standard error of the mean) for biological replicates .

- Outlier detection : Apply Grubbs’ test to exclude anomalous GC-MS peaks .

- Multivariate analysis : Principal component analysis (PCA) can differentiate ketone profiles across sample types (e.g., archaeological vs. modern lipids) .

Q. How should researchers address limitations in this compound studies?

Transparently report:

- Sample degradation risks : Thermal or oxidative artifacts during storage .

- Detection limits : GC-MS sensitivity thresholds for trace ketones .

- Alternative pathways : Competing reactions (e.g., esterification) that reduce ketone yields .

Q. Methodological Best Practices

Q. What protocols ensure ethical and rigorous data collection in this compound studies?

- Baseline documentation : Tabulate demographic/clinicochemical variables (e.g., lipid profiles, sample provenance) .

- Blinding : Randomize sample order during GC-MS runs to avoid operator bias .

- Reproducibility checks : Archive raw chromatograms and calibration curves for peer review .

Q. How can researchers design studies to address gaps in this compound literature?

Apply the FINER framework :

- Feasible : Prioritize GC-MS/MS for enhanced specificity in complex matrices.

- Novel : Investigate this compound’s role in non-insect systems (e.g., microbial biofilms).

- Ethical : Adhere to chemical safety protocols for ketone handling .

Propriétés

IUPAC Name |

heptacosan-14-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H54O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27(28)26-24-22-20-18-16-14-12-10-8-6-4-2/h3-26H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCZMOZVQLARCOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)CCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H54O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70202554 | |

| Record name | Heptacosan-14-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70202554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

542-50-7 | |

| Record name | 14-Heptacosanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=542-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptacosan-14-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14-HEPTACOSANONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15184 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Heptacosan-14-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70202554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptacosan-14-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.014 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEPTACOSAN-14-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQ5VC928NN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.